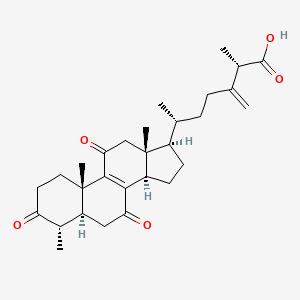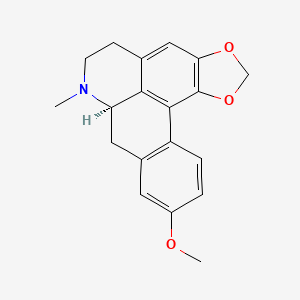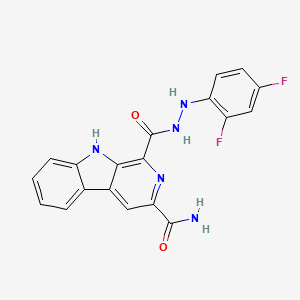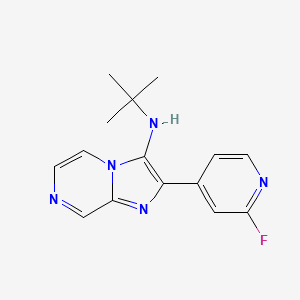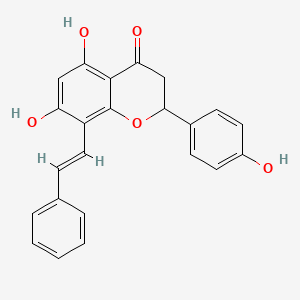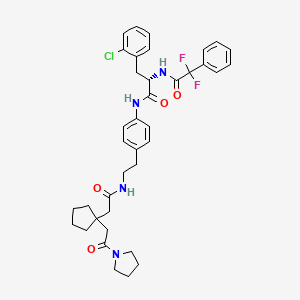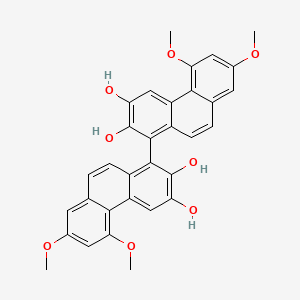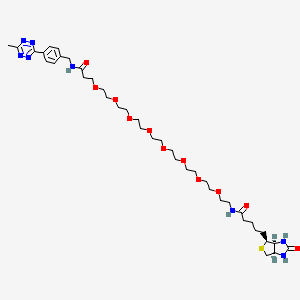![molecular formula C23H19N3O4 B12380815 17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one typically involves multi-step reactions. These reactions often start with simpler precursors and involve various chemical transformations such as cyclization, acetylation, and methoxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring the availability of raw materials, and implementing efficient purification techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can lead to more reduced forms of the original compound.
Scientific Research Applications
17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),
Properties
Molecular Formula |
C23H19N3O4 |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
17-acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one |
InChI |
InChI=1S/C23H19N3O4/c1-12-24-22(28)19-18(14-8-10-15(29-3)11-9-14)20-21(30-23(19)25-12)16-6-4-5-7-17(16)26(20)13(2)27/h4-11,18H,1-3H3,(H,24,25,28) |
InChI Key |
YLLPMQYDQMLWHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(C3=C(O2)C4=CC=CC=C4N3C(=O)C)C5=CC=C(C=C5)OC)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)

![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
